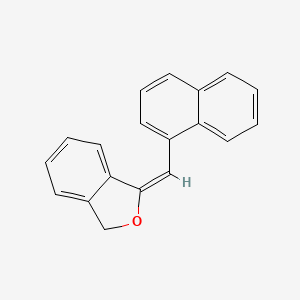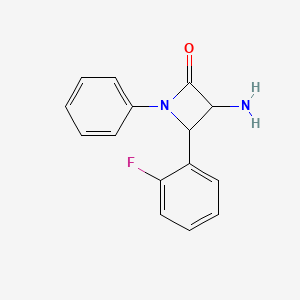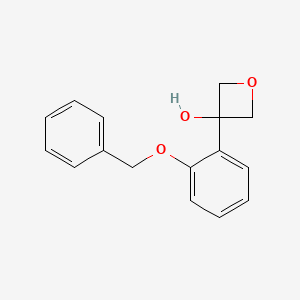![molecular formula C14H12N2O3 B11858822 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- CAS No. 823235-10-5](/img/structure/B11858822.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of an oxo group at the 4-position, a prop-2-yn-1-yl group at the 3-position, and a methyl acetate group at the 2-position of the quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetylation: The final step involves the acetylation of the 2-position with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira or Suzuki coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of novel materials, catalysts, and chemical intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds such as 2-methyl-4-oxo-3-(prop-2-yn-1-yl)quinazoline and 4-hydroxy-2-quinolones share structural similarities with (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and chemical properties.
Uniqueness
The uniqueness of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate lies in its specific structural features, such as the combination of the oxo group, prop-2-yn-1-yl group, and methyl acetate group on the quinazoline core
Propiedades
Número CAS |
823235-10-5 |
|---|---|
Fórmula molecular |
C14H12N2O3 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
(4-oxo-3-prop-2-ynylquinazolin-2-yl)methyl acetate |
InChI |
InChI=1S/C14H12N2O3/c1-3-8-16-13(9-19-10(2)17)15-12-7-5-4-6-11(12)14(16)18/h1,4-7H,8-9H2,2H3 |
Clave InChI |
JUDKEYCCMONCPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)








![5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858803.png)

